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molecular formula C12H16BrNO2 B8448424 6-Bromo-4-(3-methoxypropyl)-3,4-dihydro-2H-benzo[1,4]oxazine

6-Bromo-4-(3-methoxypropyl)-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No. B8448424
M. Wt: 286.16 g/mol
InChI Key: LTOTXXLVKIDEBK-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

The solution of 2.85 g of 6-bromo-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one in 50 ml of tetrahydrofuran is admixed with 48 ml of 1M borane-tetrahydrofuran complex and stirred at 65° C. over 1 hour. The reaction mixture is cooled to room temperature and then admixed cautiously with 100 ml of methanol. After 10 minutes, the mixture is concentrated to dryness and the title compound is obtained as a slightly yellowish oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.31 (1:2 EtOAc-heptane). Rt=4.89 (gradient I).
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][C:8](=O)[N:7]([CH2:12][CH2:13][CH2:14][O:15][CH3:16])[C:6]=2[CH:17]=1.CO>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH2:9][CH2:8][N:7]([CH2:12][CH2:13][CH2:14][O:15][CH3:16])[C:6]=2[CH:17]=1

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
BrC=1C=CC2=C(N(C(CO2)=O)CCCOC)C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred at 65° C. over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC2=C(N(CCO2)CCCOC)C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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